Elacestrant-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

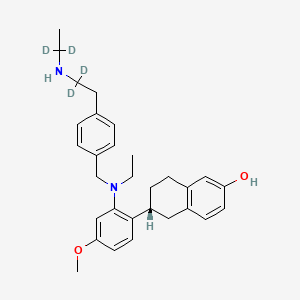

Elacestrant-d4 is a deuterated form of Elacestrant, a novel, nonsteroidal, selective estrogen receptor degrader. Elacestrant is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.

Preparation Methods

The synthesis of Elacestrant-d4 involves multiple steps, including the introduction of deuterium atoms at specific positions. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. Industrial production methods for this compound are similar to those used for Elacestrant, with additional steps to incorporate deuterium.

Chemical Reactions Analysis

Elacestrant-d4 undergoes various chemical reactions, including:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation and alkylation reactions are common, with reagents such as bromine and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Elacestrant functions by selectively binding to estrogen receptors and promoting their degradation, which leads to reduced estrogen-mediated signaling in cancer cells. Studies indicate that elacestrant-d4 exhibits enhanced pharmacokinetic properties compared to its non-deuterated counterpart, potentially leading to improved therapeutic outcomes .

Efficacy in ER+ Breast Cancer

Elacestrant has demonstrated significant efficacy in clinical trials, particularly for patients with ER+/HER2− metastatic breast cancer:

- Phase III EMERALD Trial : In this pivotal trial, elacestrant was compared with standard-of-care endocrine therapy in patients who had previously been treated with cyclin-dependent kinase 4/6 inhibitors. Results showed a median progression-free survival (PFS) of 8.6 months for those treated with elacestrant versus 1.9 months for standard care .

- Subgroup Analysis : Patients with ESR1 mutations who had received prior endocrine therapy for at least 12 months experienced even greater benefits from elacestrant treatment . The hazard ratio for PFS was found to be 0.41, indicating a substantial improvement in treatment outcomes .

Combination Therapies

This compound has also been explored in combination with other targeted therapies:

- Combination with CDK4/6 Inhibitors : Studies have shown that combining elacestrant with CDK4/6 inhibitors such as abemaciclib resulted in a median PFS of 8.7 months and an objective response rate (ORR) of 26% . The combination therapies are particularly promising as they may overcome resistance mechanisms associated with monotherapies.

- Tolerability and Safety : Clinical data indicate that elacestrant is well tolerated when used alongside other agents like everolimus and palbociclib, further supporting its role in combination regimens .

Case Studies and Research Findings

Several case studies have documented the effectiveness of elacestrant in clinical settings:

- Case Study on Efficacy : A heavily pretreated patient population demonstrated an ORR of 19.4% when treated with elacestrant alone, showcasing its potential as a viable treatment option for difficult-to-treat cases .

- Longitudinal Studies : Long-term studies have indicated that patients who respond to initial treatments can maintain prolonged PFS when switched to elacestrant after developing resistance to other therapies .

Mechanism of Action

Elacestrant-d4 exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a reduction in estrogen receptor signaling, which is crucial for the growth of estrogen receptor-positive breast cancer cells. The molecular targets and pathways involved include the estrogen receptor alpha and the proteasomal degradation pathway.

Comparison with Similar Compounds

Elacestrant-d4 is unique compared to other selective estrogen receptor degraders due to its deuterium substitution, which enhances its pharmacokinetic properties. Similar compounds include:

Fulvestrant: Another selective estrogen receptor degrader used in breast cancer treatment.

Amcenestrant: A selective estrogen receptor degrader currently in clinical trials.

Giredestrant: Another investigational selective estrogen receptor degrader. This compound stands out due to its improved stability and reduced metabolic degradation.

Properties

Molecular Formula |

C30H38N2O2 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(6R)-6-[2-[[4-[2,2-dideuterio-2-(1,1-dideuterioethylamino)ethyl]phenyl]methyl-ethylamino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1/i4D2,17D2 |

InChI Key |

SIFNOOUKXBRGGB-VORODTCVSA-N |

Isomeric SMILES |

[2H]C([2H])(C)NC([2H])([2H])CC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.